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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bisphenol M (BPM), with the chemical name 4,4'-(1,3-Phenylenediisopropylidene)bisphenol, is

a member of the bisphenol family of compounds.[1] Like its more well-known counterpart,

Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins.[2] Concerns

regarding the endocrine-disrupting potential of BPA have led to increased scrutiny of its

analogues, including BPM. This technical guide provides a comprehensive overview of the

theoretical and computational approaches used to evaluate the toxicological and

pharmacological profile of Bisphenol M and related compounds.

While experimental data on Bisphenol M is emerging, comprehensive computational studies

specifically focused on this analogue are not as prevalent in publicly available literature as for

BPA. However, the established in silico methodologies applied to other bisphenols provide a

robust framework for assessing BPM. This guide will detail these computational protocols,

present available data for BPM, and use data from related bisphenols to illustrate the expected

range of interactions and properties. Recent studies suggest that BPM may act as a disruptive

agent to several nuclear receptors, albeit potentially less potently than some other next-

generation bisphenols.[3][4] One study highlighted that BPM, among other analogues,

exhibited strong anti-estrogenic effects.[5][6]

This document aims to serve as a resource for researchers engaged in the study of endocrine-

disrupting chemicals (EDCs) and for professionals in drug development who may encounter

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3049747?utm_src=pdf-interest
https://data.mendeley.com/datasets/t7t8kbjpyg/1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997610/
https://pubmed.ncbi.nlm.nih.gov/31195007/
https://kyushu-u.elsevierpure.com/en/publications/receptor-binding-affinities-of-bisphenol-a-and-its-next-generatio/
https://academic.oup.com/toxres/article/13/4/tfae127/7731471
https://pmc.ncbi.nlm.nih.gov/articles/PMC4370859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


these structures.

Physicochemical and In Silico Data
Quantitative data is crucial for the comparative analysis of bisphenols. The following tables

summarize key physicochemical properties of Bisphenol M and present available

computational data for BPM and related analogues to provide a predictive context.

Table 1: Physicochemical Properties of Bisphenol M
Property Value Source

CAS Number 13595-25-0 [7][8][9]

Molecular Formula C₂₄H₂₆O₂ [7]

Molecular Weight 346.46 g/mol [7][8][9]

Melting Point 135-139 °C [7][9]

Boiling Point (predicted) 495.9 ± 35.0 °C at 760 mmHg [7]

Density (predicted) 1.1 ± 0.1 g/cm³ [7]

LogP (predicted) 6.12 [7]

pKa (predicted) Not available

Table 2: In Silico Predicted Binding Affinities and
Toxicities of Bisphenols
Direct computational docking scores and binding energies for Bisphenol M are not readily

available in the cited literature. The following table includes experimental binding data where

available and computational data for other relevant bisphenols to serve as a reference.
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Compound Receptor
Docking
Score
(kcal/mol)

Binding
Free Energy
(ΔG,
kJ/mol)

Experiment
al IC₅₀ (nM)

Source

Bisphenol M ERα Not Available Not Available 148 [10]

ERβ Not Available Not Available 56.8 [10]

AR Not Available Not Available Not Available

PPARγ Not Available Not Available Not Available

Bisphenol A ERα -8.6 - 1780 [10]

AR -8.6 -86.52 Not Available [11]

PR
-8.5 (Binding

Energy)
Not Available Not Available [12]

PPARγ Not Available Not Available Not Available

Bisphenol AF ERα Not Available Not Available 53.4 [10]

ERβ Not Available Not Available 18.9 [10]

AR Not Available Not Available Not Available

Bisphenol S ERα Not Available >10,000

AR Not Available >-86.52 Not Available [11]

Bisphenol F ERα Not Available >10,000

AR Not Available >-86.52 Not Available [11]

Note: Negative docking scores and binding energies indicate more favorable binding.

Table 3: Predicted ADMET Properties of Bisphenol A (as
a proxy for BPM)
Specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for

Bisphenol M are not available in the reviewed literature. The table below provides predicted
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ADMET properties for Bisphenol A as a reference, given its structural similarity.

ADMET Property
Predicted
Value/Classification

Source

Absorption

Human Intestinal Absorption High [13][14]

Water Solubility Low [13][14]

Distribution

BBB Permeability Yes [13][14]

Plasma Protein Binding High [15]

Metabolism

CYP2D6 Substrate No [13][14]

CYP3A4 Substrate Yes [13][14]

Excretion

Total Clearance Not Available

Toxicity

AMES Toxicity No [13][14]

Hepatotoxicity Yes [16]

Endocrine Disruption Yes [1]

Experimental and Computational Protocols
The following sections detail the methodologies commonly employed in the theoretical and

computational assessment of bisphenols. These protocols are generalized from multiple

studies on bisphenol analogues and are directly applicable to the study of Bisphenol M.

Molecular Docking
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Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.

Protocol:

Protein Preparation:

The three-dimensional crystal structure of the target nuclear receptor (e.g., ERα, ERβ, AR,

PPARγ) is obtained from the Protein Data Bank (PDB).

Water molecules and any co-crystallized ligands are removed from the PDB file.

Hydrogen atoms are added to the protein structure, and charges are assigned.

The protein structure is energy minimized to relieve any steric clashes.

Ligand Preparation:

The 3D structure of Bisphenol M is generated using a chemical drawing tool and optimized

using a suitable force field (e.g., MMFF94).

Partial charges are assigned to the ligand atoms.

Docking Simulation:

A docking grid is defined around the ligand-binding site of the receptor.

A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the

ligand within the defined grid.

The docking results are scored based on a scoring function that estimates the binding

affinity. The pose with the lowest binding energy is typically considered the most likely

binding mode.

Analysis of Results:

The predicted binding poses are visualized and analyzed to identify key interactions (e.g.,

hydrogen bonds, hydrophobic interactions) between Bisphenol M and the receptor.
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Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time,

providing insights into the stability of the binding pose and the conformational changes induced

by ligand binding.

Protocol:

System Setup:

The docked complex of Bisphenol M and the target receptor is placed in a simulation box.

The box is solvated with an explicit water model (e.g., TIP3P).

Ions are added to neutralize the system and mimic physiological salt concentrations.

Energy Minimization:

The entire system is energy minimized to remove any bad contacts.

Equilibration:

The system is gradually heated to the desired temperature (e.g., 300 K) and then

equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to

reach a stable state.

Production Run:

A long-duration MD simulation (typically nanoseconds to microseconds) is performed to

generate a trajectory of the system's atomic motions.

Trajectory Analysis:

The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g.,

by calculating the root-mean-square deviation (RMSD)).

Binding free energies can be calculated using methods like MM/PBSA (Molecular

Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of
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binding affinity.[11]

ADMET Prediction
In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological

properties of a compound.

Protocol:

Input:

The chemical structure of Bisphenol M is provided as input to the prediction software (e.g.,

SwissADME, pkCSM).[13][14]

Prediction:

The software uses quantitative structure-activity relationship (QSAR) models and other

algorithms to predict a range of ADMET properties.[15]

Output:

The output includes predictions for properties such as:

Absorption: Water solubility, intestinal absorption.

Distribution: Blood-brain barrier permeability, plasma protein binding.

Metabolism: Inhibition or substrate of cytochrome P450 enzymes.

Excretion: Renal clearance.

Toxicity: AMES mutagenicity, hepatotoxicity, endocrine disruption potential.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the

computational study of Bisphenol M.
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Caption: A typical workflow for the in silico assessment of endocrine-disrupting chemicals.
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Caption: Generalized signaling pathway for nuclear receptor activation by an endocrine

disruptor.

Conclusion
The theoretical and computational study of Bisphenol M is an area of growing importance in

toxicology and drug development. While specific computational data for BPM remains less

extensive than for BPA, the established in silico methodologies provide a powerful framework

for its assessment. Molecular docking, molecular dynamics simulations, and ADMET prediction

are invaluable tools for predicting the binding affinity, mechanism of action, and potential

toxicity of BPM and its analogues. The available experimental data, showing BPM's interaction

with nuclear receptors, underscores the need for further computational investigation to

elucidate the precise molecular interactions. This guide provides the foundational knowledge

and protocols for researchers to undertake such studies, contributing to a more comprehensive

understanding of the potential risks and pharmacological properties of Bisphenol M.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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